N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (Compound ID: E971-0277) is a sulfanyl acetamide derivative featuring a spirocyclic quinazoline scaffold fused with a cycloheptane ring. Its molecular formula is C₂₄H₂₉N₃OS, with a molecular weight of 407.58 g/mol . The compound’s structure includes a 4-ethylphenyl substituent attached to the acetamide nitrogen and a sulfur-linked spiro[cycloheptane-1,2'-quinazoline] moiety. The ethyl group on the phenyl ring may influence lipophilicity and pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-2-18-11-13-19(14-12-18)25-22(28)17-29-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCWIGOLBFMBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The resulting compound is then alkylated in the presence of alkali to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antitumor and antimicrobial activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide can be contextualized against related sulfanyl acetamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Key Observations :
Spiro Ring Size :
- Cycloheptane-containing spiro systems (e.g., E971-0277 and its 3-methoxyphenyl analog) exhibit higher molecular weights (~407–409 g/mol) compared to cyclopentane (391 g/mol) or cyclohexane (393 g/mol) analogs . Larger rings may enhance steric interactions in target binding.
Electron-Donating Groups: The 4-ethylphenyl group in E971-0277 and 4d enhances lipophilicity (logP ~5.0), favoring blood-brain barrier penetration, as seen in psychostimulant analogs like 4d . Methoxy Substitution: The 3-methoxyphenyl analog exhibits moderate solubility (logSw = -4.5) due to hydrogen-bonding capacity .
Heterocyclic Core :
- Spiroquinazoline derivatives (e.g., E971-0277) contrast with triazole-based compounds (e.g., ZINC2234023) in bioactivity. Triazole derivatives like VUAA-1 and OLC-12 act as Orco agonists, suggesting sulfanyl acetamides with heteroaromatic cores may target ion channels .
- Antimicrobial : Triazole/oxadiazole sulfanyl acetamides show MIC values against E. coli (e.g., compounds 38 and 39 in ).
- Anti-inflammatory : iCRT3, an oxazole sulfanyl acetamide, inhibits Wnt/β-catenin signaling in macrophages .
- Psychoactive : Modafinil analogs like 4d demonstrate wake-promoting effects and anxiogenic behavior in mice .
Notes
- Structural Determinants : The spiroquinazoline scaffold and 4-ethylphenyl group in E971-0277 distinguish it from triazole or oxadiazole-based analogs. These features likely influence target selectivity and metabolic stability.
- Data Gaps: Limited experimental data exist for E971-0277’s biological activity.
- Synthetic Accessibility : Compounds like E971-0277 are synthesized via S-alkylation and acetamide coupling, as described for related spiroquinazolines .
Biological Activity
N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic core and a sulfanyl group. Its molecular formula is , and it is classified under the category of quinazoline derivatives, which are known for various pharmacological activities.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of kinases involved in cell cycle regulation and apoptosis. For example, quinazoline derivatives have been reported to inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated activity against various bacterial strains, including resistant strains.
- Case Study : A study evaluating the antimicrobial efficacy of sulfanyl-containing quinazolines revealed that these compounds exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Quinazoline derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro studies indicated that certain quinazolines can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
